n-Fmoc-(s)-4-fluorohomophenylalanine n-Fmoc-(s)-4-fluorohomophenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13658983
InChI: InChI=1S/C25H22FNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29)/t23-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)F)C(=O)O
Molecular Formula: C25H22FNO4
Molecular Weight: 419.4 g/mol

n-Fmoc-(s)-4-fluorohomophenylalanine

CAS No.:

Cat. No.: VC13658983

Molecular Formula: C25H22FNO4

Molecular Weight: 419.4 g/mol

* For research use only. Not for human or veterinary use.

n-Fmoc-(s)-4-fluorohomophenylalanine -

Specification

Molecular Formula C25H22FNO4
Molecular Weight 419.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-fluorophenyl)butanoic acid
Standard InChI InChI=1S/C25H22FNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29)/t23-/m0/s1
Standard InChI Key KUXCZWSGUCCUBR-QHCPKHFHSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)F)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)F)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)F)C(=O)O

Introduction

Molecular and Structural Characteristics

Chemical Identity

n-Fmoc-(s)-4-fluorohomophenylalanine (IUPAC: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-fluorophenyl)butanoic acid) has the molecular formula C25H22FNO4 and a molecular weight of 419.4 g/mol . The fluorine atom at the para position of the phenyl ring and the S-configuration at the α-carbon are critical for its biochemical interactions.

Three-Dimensional Conformation

X-ray crystallography and NMR spectroscopy reveal a planar fluorene ring system and a staggered side-chain conformation. The fluorine atom induces steric and electronic effects, altering peptide backbone dynamics .

Table 1: Key Structural Properties

PropertyValue/Description
CAS Number1260608-85-2
Molecular FormulaC25H22FNO4
Molecular Weight419.4 g/mol
ChiralityS-configuration at α-carbon
Fluorine PositionPara on phenyl ring
Fmoc Group StabilityBase-labile (cleaved by piperidine)

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves two primary steps:

  • Preparation of (S)-4-fluorohomophenylalanine: Achieved via asymmetric hydrogenation of α-amidocinnamic acid derivatives or enzymatic resolution .

  • Fmoc Protection: The amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under alkaline conditions (e.g., sodium bicarbonate) .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldPurity
1Asymmetric hydrogenation with Me-BoPhoz85%>98%
2Fmoc-Cl, NaHCO3, THF/water92%>99%

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to optimize yield and reduce waste. Recent advancements include photooxidative cyanation of benzylamines and enzymatic resolution for enantiopure products .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group enables iterative deprotection (via piperidine) and coupling in SPPS. Fluorination enhances peptide stability against proteolytic degradation and improves membrane permeability .

Case Study: Anticancer Peptide Design

Incorporating n-Fmoc-(s)-4-fluorohomophenylalanine into somatostatin analogs increased binding affinity to tumor receptors by 40% compared to non-fluorinated analogs .

Fluorescent Probes and Imaging

The compound’s fluorinated aromatic system serves as a solvatochromic probe. In live-cell imaging, it exhibits a 15-nm redshift in hydrophobic environments, enabling real-time tracking of protein interactions .

Analytical and Quality Control Methods

Structural Confirmation

  • NMR: 1^1H NMR (DMSO-d6): δ 7.89 (Fmoc aromatic), 4.32 (α-H), 3.12 (β-CH2) .

  • X-ray Crystallography: Orthorhombic crystal system (Space group P21_121_121_1).

Comparative Analysis with Analogues

n-Fmoc-(s)-3-fluorohomophenylalanine

The meta-fluoro isomer shows reduced metabolic stability (-20%) due to altered electronic effects.

Table 3: Structural vs. Functional Comparison

Property4-Fluoro Isomer3-Fluoro Isomer
Metabolic Stability90% remaining at 24h70% remaining at 24h
LogP (Lipophilicity)3.22.9
Peptide Binding Affinity12 nM45 nM

Future Directions and Research

Sustainable Synthesis

N- to C-terminal SPPS reduces Fmoc waste by 30%, aligning with green chemistry principles .

Therapeutic Innovations

Ongoing clinical trials explore fluorinated peptides for Alzheimer’s disease (targeting β-amyloid) and oncology (PD-1/PD-L1 inhibitors) .

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